molecular formula C7H12N2S2 B14570817 1-Cyanopropyl dimethylcarbamodithioate CAS No. 61540-37-2

1-Cyanopropyl dimethylcarbamodithioate

Cat. No.: B14570817
CAS No.: 61540-37-2
M. Wt: 188.3 g/mol
InChI Key: XPQWRBFYCPJYAD-UHFFFAOYSA-N
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Description

1-Cyanopropyl dimethylcarbamodithioate is a dithiocarbamate derivative characterized by a dimethylcarbamodithioate group bonded to a cyanopropyl chain. This structural configuration grants it unique reactivity and functional properties, particularly in pesticidal applications.

Properties

CAS No.

61540-37-2

Molecular Formula

C7H12N2S2

Molecular Weight

188.3 g/mol

IUPAC Name

1-cyanopropyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C7H12N2S2/c1-4-6(5-8)11-7(10)9(2)3/h6H,4H2,1-3H3

InChI Key

XPQWRBFYCPJYAD-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)SC(=S)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyanopropyl dimethylcarbamodithioate can be synthesized through several methods. One common approach involves the reaction of dimethylcarbamodithioic acid with 1-cyanopropyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyanopropyl dimethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the cyanopropyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halides, alkoxides; often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyanopropyl dimethylcarbamodithioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-cyanopropyl dimethylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is crucial for its applications in biochemical research and potential therapeutic uses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hypothesized properties of 1-cyanopropyl dimethylcarbamodithioate (based on its structure) with sodium dimethyldithiocarbamate (CAS 128-04-1), a well-documented fungicide from the evidence.

Property This compound Sodium Dimethyldithiocarbamate
Chemical Formula C₆H₁₀N₂S₂ (hypothetical) C₃H₆NNaS₂
Molecular Weight ~174.3 g/mol 143.2 g/mol
Functional Groups Cyanopropyl, dimethylcarbamodithioate Dimethyldithiocarbamate, sodium ion
Solubility Likely low in water; moderate in organics Highly water-soluble (due to Na⁺ ion)
Primary Use Potential insecticide/fungicide (inferred) Fungicide, bactericide
Mode of Action Unknown; may inhibit enzymes via -S-S- or cyanide release Disrupts metal-dependent enzymes
Toxicity Expected higher toxicity due to cyanide moiety Moderate; regulated under EPA tolerances

Key Structural and Functional Differences:

Ionization State: Sodium dimethyldithiocarbamate’s ionic nature (Na⁺ counterion) ensures high water solubility, whereas the neutral, organophilic 1-cyanopropyl derivative may exhibit better lipid membrane penetration.

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